5-bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2/c14-10-6-11-12(8-16-13(11)15-7-10)9-4-2-1-3-5-9/h1-8H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OADRBDVURCEKRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC3=C2C=C(C=N3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 5 Bromo 3 Phenyl 1h Pyrrolo 2,3 B Pyridine and Its Derivatives
Synthetic Approaches to the Pyrrolo[2,3-b]pyridine Core Structure
The construction of the fundamental 1H-pyrrolo[2,3-b]pyridine (7-azaindole) skeleton is the initial critical phase in the synthesis of the target compound. Various strategies have been developed, which can be broadly categorized into the formation of the pyridine (B92270) or pyrrole (B145914) ring through cyclization reactions or the construction of the fused system from functionalized precursors.
Cyclization Reactions for Pyrrolo[2,3-b]pyridine Ring System Formation
Cyclization reactions are a powerful tool for assembling the bicyclic pyrrolo[2,3-b]pyridine framework. These methods often involve the formation of one of the heterocyclic rings onto a pre-existing complementary ring.
One prominent method is the Fischer indole (B1671886) synthesis , which can be adapted for the preparation of the 7-azaindole (B17877) framework. This reaction involves the cyclization of 2-pyridylhydrazones, typically derived from the condensation of a 2-hydrazinylpyridine with an appropriate ketone or aldehyde, under acidic conditions such as in polyphosphoric acid (PPA). researchgate.net This approach allows for the introduction of various substituents at the 2- and 3-positions of the pyrrolo[2,3-b]pyridine core, depending on the choice of the carbonyl compound. researchgate.net
Another versatile strategy is cyclo-condensation . This approach can involve the reaction of a substituted 2-aminopyrrole with a suitable partner to form the pyridine ring. For instance, the reaction of 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile with active methylene (B1212753) compounds in the presence of acetic acid and a catalytic amount of hydrochloric acid has been shown to produce substituted 1H-pyrrolo[2,3-b]pyridines. ajol.inforesearchgate.net Similarly, reacting 2-amino-pyrrole-3-carbonitrile derivatives with 2-arylidenemalononitriles provides an efficient route to highly functionalized pyrrolo[2,3-b]pyridines. juniperpublishers.comrepec.org
Reductive cyclization of enamines derived from nitropyridines also serves as an effective pathway. For example, 4-methyl-3-nitropyridines can be reacted with reagents like dimethylformamide dimethyl acetal (B89532) (DMFDMA) to form enamines, which then undergo reductive cyclization to yield the target pyrrolo[2,3-c]pyridine core, a related isomer. nbuv.gov.ua
Precursor-Based Ring System Construction
This approach builds the fused ring system using precursors that already contain one of the heterocyclic rings, which is then elaborated to form the second ring.
A common strategy begins with a functionalized pyridine derivative. The Bartoli reaction , for instance, utilizes the reaction of nitro-pyridines with vinyl Grignard reagents to construct the pyrrole ring. nbuv.gov.ua Another powerful method starting from a pyridine precursor is the Sonogashira coupling followed by cyclization . In this sequence, a suitably substituted iodopyridine can be coupled with a terminal alkyne. The resulting alkynylated pyridine intermediate can then undergo intramolecular cyclization upon heating to form the fused pyrrole ring. nbuv.gov.ua
Conversely, the synthesis can commence from a substituted pyrrole precursor. As mentioned, 2-amino-pyrrole-3-carbonitriles are key intermediates that can be cyclized with various reagents to build the adjoining pyridine ring, yielding diversely substituted pyrrolo[2,3-b]pyridines. juniperpublishers.comrepec.org
| Method | Precursor Type | Key Transformation | Reference(s) |
| Fischer Indole Synthesis | Substituted Pyridine | Acid-catalyzed cyclization of pyridylhydrazones | researchgate.net |
| Cyclo-condensation | Substituted Pyrrole | Reaction with active methylene compounds | juniperpublishers.comajol.inforesearchgate.netrepec.org |
| Reductive Cyclization | Substituted Pyridine | Cyclization of enamines from nitropyridines | nbuv.gov.ua |
| Bartoli Reaction | Substituted Pyridine | Reaction of nitropyridines with vinyl Grignard reagents | nbuv.gov.ua |
| Sonogashira/Cyclization | Substituted Pyridine | C-C coupling followed by intramolecular cyclization | nbuv.gov.ua |
Regioselective Bromination Strategies at the 5-Position of the Pyrrolo[2,3-b]pyridine Scaffold
Introducing a bromine atom specifically at the C-5 position of the pyrrolo[2,3-b]pyridine core is a crucial step for synthesizing the target molecule. The electronic nature of the 7-azaindole ring system typically directs electrophilic substitution to the C-3 position of the electron-rich pyrrole ring. rsc.org Therefore, achieving regioselective bromination at the C-5 position on the pyridine ring often requires specific strategies.
One effective method involves the direct bromination of a dihydro-pyrrolo[2,3-b]pyridine precursor. For example, 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine can be treated with 48% hydrobromic acid and a 20% hydrogen peroxide solution in dichloromethane. This process affords 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine in high yield, which can then be aromatized. chemicalbook.com
An alternative and widely used approach is to construct the pyrrolo[2,3-b]pyridine ring system using a pyridine precursor that is already brominated at the desired position. For instance, a Fischer indole synthesis can be carried out starting with 2-bromo-6-hydrazinylpyridine. researchgate.net This ensures that the bromine atom is unambiguously located at what will become the 5-position of the final fused heterocyclic product. researchgate.net This precursor-based strategy circumvents the challenges of controlling regioselectivity in the electrophilic bromination of the pre-formed 7-azaindole nucleus.
| Strategy | Substrate | Reagents | Product | Reference(s) |
| Direct Bromination | 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine | HBr, H₂O₂ | 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine | chemicalbook.com |
| Precursor-Based | 2-bromo-6-hydrazinylpyridine + Ketone | Polyphosphoric Acid (PPA) | 5-bromo-2,3-disubstituted-1H-pyrrolo[2,3-b]pyridine | researchgate.net |
Strategic Introduction of the 3-Phenyl Moiety via Cross-Coupling Reactions
The final key structural element, the phenyl group at the C-3 position, is typically installed using powerful palladium-catalyzed cross-coupling reactions. These reactions require a precursor that has been halogenated at the C-3 position (e.g., 3-bromo- (B131339) or 3-iodo-5-bromo-1H-pyrrolo[2,3-b]pyridine).
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions for Aryl Substitution at C-3
The Suzuki-Miyaura reaction is one of the most versatile and widely used methods for forming carbon-carbon bonds between sp²-hybridized centers. nih.gov This reaction involves the coupling of an organoboron reagent (typically a boronic acid or its ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. nih.govmdpi.com
To synthesize 5-bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine, a 3-halo-5-bromo-1H-pyrrolo[2,3-b]pyridine intermediate is coupled with phenylboronic acid. The reaction is typically catalyzed by a palladium(0) species, which can be generated in situ from a palladium(II) precursor like Pd(OAc)₂ or introduced directly as a complex such as Pd(PPh₃)₄. nih.govmdpi.com A variety of bases, such as K₂CO₃, Cs₂CO₃, or K₃PO₄, and solvent systems (e.g., dioxane/water, DMF, toluene) can be employed. nih.govmdpi.comacademie-sciences.fr The choice of ligands for the palladium catalyst, such as phosphines, can be critical for achieving high yields, especially with less reactive halides. nih.gov The chemoselectivity of the Suzuki coupling is a key consideration, as the starting material contains two different halogen atoms (at C-3 and C-5). The higher reactivity of an iodo-substituent over a bromo-substituent can be exploited to achieve selective coupling at the C-3 position if a 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine intermediate is used. nih.gov
| Component | Example(s) | Reference(s) |
| Palladium Catalyst | Pd₂(dba)₃, Pd(PPh₃)₄, Pd(dppf)Cl₂, [Pd(OAc)₂] | nih.govmdpi.comacademie-sciences.fr |
| Ligand | Phosphine (B1218219) ligands (e.g., RuPhos, XPhos) | nih.gov |
| Boronic Acid | Phenylboronic acid | nih.gov |
| Base | K₂CO₃, Cs₂CO₃ | nih.govmdpi.com |
| Solvent | 1,4-Dioxane/Water, DMF | nih.govmdpi.com |
Sonogashira Coupling for Alkynyl Precursors to Phenyl Derivatives
The Sonogashira reaction provides an alternative route for introducing a phenyl group, proceeding via an alkynyl intermediate. This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst (typically CuI) in the presence of an amine base. wikipedia.orgorganic-chemistry.org
In this synthetic strategy, a 3-halo-5-bromo-1H-pyrrolo[2,3-b]pyridine intermediate is first coupled with phenylacetylene. soton.ac.uk This reaction, catalyzed by complexes like Pd(PPh₃)₄ in the presence of CuI and a base such as triethylamine (B128534) (Et₃N), yields a 5-bromo-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine intermediate. soton.ac.ukresearchgate.net
The resulting alkynyl precursor can then be converted to the target 3-phenyl derivative. A common method to achieve this is the hydrogenation of the carbon-carbon triple bond to a single bond, which would yield 5-bromo-3-phenethyl-1H-pyrrolo[2,3-b]pyridine. While this is not the direct target, further chemical manipulation could follow. More direct, though less common, methods could involve a subsequent cyclization or rearrangement reaction. The primary utility of the Sonogashira coupling in this context is the reliable formation of a C-C bond at the C-3 position, creating a precursor for further functionalization. nbuv.gov.ua
Fischer Cyclization for 3-Aryl Pyrrolo[2,3-b]pyridine Formation
The Fischer indole synthesis is a classic and robust method for constructing the indole nucleus, and its application has been successfully extended to the synthesis of the 7-azaindole framework. wikipedia.orgmdpi.com This reaction typically involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone. wikipedia.org For the synthesis of 3-aryl substituted 7-azaindoles, such as this compound, the corresponding (5-bromo-pyridin-2-yl)hydrazine is reacted with an aryl ketone.
A common and effective catalyst for this transformation is polyphosphoric acid (PPA), which often requires elevated temperatures to drive the cyclization. researchgate.netresearchgate.net The reaction proceeds through the formation of a pyridylhydrazone intermediate, which then undergoes a acs.orgacs.org-sigmatropic rearrangement followed by the elimination of ammonia (B1221849) to yield the aromatic 7-azaindole core. mdpi.com This methodology is particularly valuable as it allows for the direct installation of substituents at the C2 and C3 positions based on the choice of the starting ketone. thieme-connect.com A study on the synthesis of 2,3-disubstituted 5-bromo-1H-pyrrolo[2,3-b]pyridines demonstrated the utility of Fischer cyclization by reacting (5-bromo-pyridin-2-yl)hydrazine with various aliphatic and alkylaromatic ketones in PPA at temperatures between 160-180°C. researchgate.netresearchgate.net
Table 1: Examples of Fischer Cyclization for 2,3-Disubstituted 5-Bromo-1H-pyrrolo[2,3-b]pyridine Synthesis researchgate.netthieme-connect.com
Functional Group Interconversion and Derivatization at the N1-Position
The N1 position of the pyrrolo[2,3-b]pyridine core is a common site for functionalization, which can be used to modulate the compound's physicochemical properties or to serve as a protecting group during subsequent reactions. rsc.org A widely used strategy involves the introduction of a tosyl (p-toluenesulfonyl) group. This is typically achieved by reacting the N-H free azaindole with tosyl chloride in the presence of a base, such as triethylamine (TEA), and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). nih.gov
This tosylation serves two primary purposes: it protects the pyrrole nitrogen from undesired side reactions, and it can increase the solubility of the intermediate in organic solvents. The tosyl group is generally stable to many reaction conditions, including metal-catalyzed cross-coupling reactions, but can be readily removed when desired. nih.gov Deprotection is often accomplished under basic conditions, for example, by treating the N1-tosylated compound with aqueous sodium hydroxide (B78521) in a solvent like dioxane, often with microwave heating to accelerate the reaction. nih.gov This ability to easily add and remove the tosyl group makes it an effective tool for the strategic synthesis of complex 7-azaindole derivatives. nih.gov
Table 2: N1-Position Functionalization and Deprotection Reactions nih.gov
Synthetic Strategies for Further Substitution on the Pyrrolo[2,3-b]pyridine Core (e.g., C2, C4)
Modern synthetic chemistry offers a variety of powerful tools for the functionalization of heterocyclic cores, with metal-catalyzed cross-coupling reactions being particularly prominent. rsc.orgnih.gov For the this compound scaffold, strategic substitution at the C2 and C4 positions can be achieved through a sequence of halogenation and cross-coupling reactions. nih.gov
A viable strategy for introducing substituents at both C2 and C4 involves starting with a di-halogenated intermediate, such as a 2-iodo-4-chloro-pyrrolopyridine. nih.gov The different reactivities of the halogen atoms allow for selective, stepwise functionalization. For instance, a Suzuki-Miyaura cross-coupling can be performed chemoselectively at the more reactive C2-iodo position to introduce an aryl group. nih.gov This reaction typically employs a palladium catalyst, such as Pd₂(dba)₃, with a suitable base like potassium carbonate. nih.gov
Following the C2-functionalization, the remaining chloro group at the C4 position can be targeted. The Buchwald-Hartwig amination is an effective method for introducing an amino group at this position. nih.gov This reaction also utilizes a palladium catalyst, often with specialized phosphine ligands like RuPhos or XPhos, to facilitate the C-N bond formation. nih.gov It is often necessary to protect the pyrrole N-H during these steps to prevent side reactions. nih.gov
Table 3: Stepwise Functionalization at C2 and C4 Positions nih.gov
Optimization of Reaction Conditions and Yields for Scalable Synthesis
Transitioning a synthetic route from laboratory-scale to large-scale production requires careful optimization of reaction conditions to ensure efficiency, safety, cost-effectiveness, and high yields. acs.org Key parameters that are often optimized include the choice of catalyst, solvent, base, reaction temperature, and time. researchgate.net
For reactions like the Fischer cyclization, the choice of acid catalyst is critical; while strong mineral acids like HCl and H₂SO₄ can be used, solid-supported acids or milder Lewis acids might be explored to simplify workup and improve yields. wikipedia.org In cross-coupling reactions, catalyst loading is a major cost driver, so high-turnover catalysts are sought to minimize the amount of precious metal required.
The use of alternative energy sources, such as microwave irradiation, can significantly accelerate reactions and facilitate rapid optimization of conditions on a small scale. researchgate.net Microwave-assisted synthesis has been successfully applied to the cyclization step in azaindole synthesis. acs.orgnih.gov However, for large-scale industrial production, translating microwave conditions to conventional heating in large reactors can be a challenge. Therefore, developing reaction conditions that are effective under conventional heating is often a priority for scalability. acs.org
Furthermore, process optimization aims to minimize or eliminate cumbersome purification steps like column chromatography. An ideal scalable process would yield a product of high purity that can be isolated by simple filtration and washing. acs.org For example, a scalable synthesis of 5-nitro-7-azaindole was developed that avoided chromatography and the use of heavy metals for the cyclization step, resulting in a product with >97% purity directly from filtration. acs.org
Table 4: Considerations for Optimization and Scalable Synthesis
Structure Activity Relationship Sar Studies of 5 Bromo 3 Phenyl 1h Pyrrolo 2,3 B Pyridine and Its Analogues
Influence of Substituents at the C-5 Position on Biological Activity
The C-5 position of the 1H-pyrrolo[2,3-b]pyridine core is a critical site for modification, significantly influencing the potency and selectivity of its derivatives. The bromine atom in the parent compound is not merely a placeholder but an active contributor to the molecule's biological profile, often serving as a key starting point for further optimization. nih.gov
Impact of Bromine vs. Other Halogens or Aryl Groups at C-5
The presence of a halogen at the C-5 position is a common strategy in the design of pyrrolo[2,3-b]pyridine-based inhibitors. The 5-bromo substituent, in particular, is a versatile handle for synthetic chemistry, often used as a precursor for introducing other functional groups via cross-coupling reactions. nih.govnbinno.com However, the bromine atom itself also plays a direct role in the biological activity.
In the development of inhibitors for anaplastic lymphoma kinase (ALK), 3,5-disubstituted-7-azaindole derivatives were prepared. A key intermediate, 1-tosyl-3-iodo-5-bromo-7-azaindole, was used to generate analogues, highlighting the utility of the 5-bromo substitution in building potent molecules. nih.gov Similarly, in a series of compounds designed to treat Human African Trypanosomiasis, the initial high-throughput screening hit featured a 5-bromo-7-azaindole (B68098) core, which served as the foundation for extensive SAR exploration. nih.gov
While direct, systematic comparisons of a full halogen series (F, Cl, Br, I) at the C-5 position are not always detailed in single studies, the choice of halogen can be critical. For instance, in the development of Aurora kinase inhibitors, a 5-chloro atom on the azaindole ring was speculated to fill space in the binding pocket or alter the molecule's conformation to mimic other potent inhibitors. nih.gov
Replacing the C-5 halogen with aryl or heteroaryl groups has been shown to be a successful strategy for enhancing potency. In the pursuit of antitrypanosomal agents, the 5-bromo group was replaced with various moieties, including N-methylpyrazole. This modification was part of an optimization process to improve metabolic stability while maintaining or enhancing activity. nih.gov
| Compound Series | C-5 Substituent | Target | Impact on Activity | Reference |
| Antitrypanosomal Agents | Bromo | Trypanosoma brucei | Starting point for optimization; active scaffold. | nih.gov |
| Antitrypanosomal Agents | N-Methylpyrazole | Trypanosoma brucei | Maintained or improved potency compared to bromo precursor. | nih.gov |
| Aurora Kinase Inhibitors | Chloro | Aurora A/B Kinase | Suggested to fill binding pocket space and influence conformation. | nih.gov |
| ALK Inhibitors | Bromo | Anaplastic Lymphoma Kinase | Key synthetic handle for building potent 3,5-disubstituted inhibitors. | nih.gov |
Electronic and Steric Effects of C-5 Substitutions
The electronic nature and size of the substituent at the C-5 position profoundly affect target engagement. The introduction of electron-withdrawing groups, such as halogens, can modulate the electronics of the entire ring system, potentially influencing interactions with the target protein.
The study on antitrypanosomal agents also provides insight into these effects. Replacing the C-5 bromine with a bulkier N-methylpyrazole group was well-tolerated and led to potent compounds, indicating that the target's binding pocket could accommodate larger substituents at this position. nih.gov This suggests that steric bulk, when appropriately directed, can be beneficial for activity.
Investigation of the 3-Phenyl Group's Role and Substituent Effects at the C-3 Position
The C-3 position is another key vector for modification on the 1H-pyrrolo[2,3-b]pyridine scaffold. The presence of an aryl group, such as the phenyl ring in the parent compound, is often crucial for establishing potent biological activity, typically by engaging in hydrophobic or π-stacking interactions within the target's binding site.
Modulation of the Phenyl Ring for Enhanced Target Interaction
Decorating the C-3 phenyl ring with additional substituents is a well-established method for fine-tuning potency, selectivity, and pharmacokinetic properties. These substitutions can enhance binding by accessing additional pockets in the target protein, forming new hydrogen bonds, or altering the electronic properties of the ring.
In the development of DYRK1A (dual-specificity tyrosine-phosphorylation-regulated kinase 1A) inhibitors, unsymmetrical 3,5-diarylated-7-azaindoles were synthesized. nih.gov This involved two successive Suzuki-Miyaura cross-coupling reactions, first at the C-3 position and then at C-5. This approach allows for the systematic exploration of various substituted aryl groups at the C-3 position to optimize interactions with the kinase. For example, adding methoxy, fluoro, or other small groups to the phenyl ring can significantly alter the compound's activity profile by changing its polarity and hydrogen bonding capability.
Influence of Other Aryl or Acyl Groups at C-3 on Activity
Replacing the 3-phenyl group with other aromatic, heteroaromatic, or even aliphatic and acyl groups provides crucial SAR information. Studies have shown that maintaining aromaticity at this position is often essential for activity.
Research on 3,5-disubstituted-7-azaindoles as antitrypanosomal agents demonstrated this principle clearly. A series of analogues were synthesized with various aromatic and heteroaromatic rings at the C-3 position, many of which retained potent activity. However, when aliphatic groups were installed at the C-3 position in an effort to increase the fraction of sp³-hybridized carbons (a strategy to improve solubility), the compounds lost their sub-micromolar activity against Trypanosoma brucei. nih.gov This finding strongly indicates that an aromatic substituent at the C-3 position is a mandatory feature for the activity of this specific class of inhibitors.
Similarly, in a series of Cdc7 kinase inhibitors, the initial lead compound contained a (Z)-2-phenyl-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-3,5-dihydro-4H-imidazol-4-one structure. nih.gov Subsequent optimization involved modifying the group attached at C-3, leading to a potent thiazolone derivative. This underscores that while the core C-3 substitution is vital, the nature of the appended group offers significant scope for enhancing potency. nih.gov
| Compound Series | C-3 Substituent | Target | Impact on Activity | Reference |
| Antitrypanosomal Agents | Phenyl and other aryls | Trypanosoma brucei | Aromaticity at C-3 was found to be essential for activity. | nih.gov |
| Antitrypanosomal Agents | Aliphatic groups | Trypanosoma brucei | Led to a complete loss of sub-micromolar potency. | nih.gov |
| Cdc7 Kinase Inhibitors | Phenyl-ylmethylene-imidazolone | Cdc7 Kinase | Served as an initial lead for optimization. | nih.gov |
| Cdc7 Kinase Inhibitors | Benzylamino-ylmethylene-thiazolone | Cdc7 Kinase | Resulted in a highly potent inhibitor (IC₅₀ = 7 nM). | nih.gov |
Contribution of the N-1 Nitrogen Atom and its Substituents to SAR
The N-1 nitrogen of the pyrrole (B145914) ring is a fundamental component of the 1H-pyrrolo[2,3-b]pyridine pharmacophore. In many kinase inhibitors, this N-H group acts as a crucial hydrogen bond donor, interacting with the "hinge region" of the kinase ATP-binding site. This interaction is often a primary anchor for the inhibitor, and its disruption can lead to a dramatic loss of activity.
In the SAR study of antitrypanosomal 7-azaindoles, this principle was explicitly confirmed. When the N-1 hydrogen was replaced with either a methyl (-CH₃) or a tosyl (-SO₂C₇H₇) group, the resulting analogues completely lost their activity against T. brucei. nih.gov This result provides unequivocal evidence that the hydrogen bond donor capability of the N-1 proton is required for the biological activity of this series.
This observation is not unique to one target class. The requirement of an unsubstituted N-1 position is a recurring theme in the SAR of many 7-azaindole-based inhibitors. It highlights that while the C-3 and C-5 positions can be varied to achieve potency and selectivity, modification of the N-1 position is generally detrimental to activity, as it disrupts the foundational binding interaction with the target protein.
Mechanistic Investigations of Biological Activity of Pyrrolo 2,3 B Pyridine Derivatives
Molecular Target Identification and Validation in Chemical Biology
The identification and validation of molecular targets are crucial steps in understanding the therapeutic potential of pyrrolo[2,3-b]pyridine derivatives. These compounds have been found to interact with a variety of protein families, primarily protein kinases, which are pivotal regulators of cellular processes. The 7-azaindole (B17877) core of the pyrrolo[2,3-b]pyridine scaffold serves as a versatile backbone for designing inhibitors that can target the ATP-binding pocket of these enzymes.
In the realm of cancer therapy, aberrant signaling through receptor tyrosine kinases is a common oncogenic driver. Consequently, pyrrolo[2,3-b]pyridine derivatives have been investigated as inhibitors of several key kinases. For instance, they have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are often dysregulated in various solid tumors. nih.govrsc.org Similarly, the c-Met proto-oncogene, another receptor tyrosine kinase implicated in tumor progression and metastasis, has been a significant target for this class of compounds.
Beyond cancer, the immunomodulatory potential of pyrrolo[2,3-b]pyridine derivatives has been linked to their ability to inhibit Janus kinases (JAKs), particularly JAK3. nih.govresearchgate.net These enzymes are critical components of cytokine signaling pathways that regulate immune responses, making them attractive targets for autoimmune and inflammatory diseases. Furthermore, Traf2 and Nck-interacting kinase (TNIK) has been identified as a target for these compounds in the context of colorectal cancer. researchgate.netnih.govimist.maimist.ma
The versatility of the pyrrolo[2,3-b]pyridine scaffold is further demonstrated by its targeting of other enzyme classes. It has been shown to be a novel scaffold for the development of potent inhibitors of human neutrophil elastase (HNE), a serine protease involved in inflammatory lung diseases. nih.govnih.gov Additionally, derivatives have been developed as inhibitors of phosphodiesterase 4B (PDE4B), an enzyme that regulates intracellular signaling by degrading cyclic AMP (cAMP) and is implicated in inflammatory and neurological disorders. nih.gov The interaction of these derivatives with the colchicine-binding site on tubulin also highlights their potential as microtubule-destabilizing agents. nih.govnih.gov
Elucidation of Enzyme Inhibition Mechanisms
Understanding how pyrrolo[2,3-b]pyridine derivatives inhibit their target enzymes is fundamental to their development as therapeutic agents. These investigations often involve a combination of biochemical assays, structural biology, and computational modeling.
Kinase Inhibition Mechanisms (e.g., FGFR, TNIK, JAK3, AAK1, SGK-1, c-Met)
The primary mechanism of kinase inhibition by pyrrolo[2,3-b]pyridine derivatives is competitive binding to the ATP pocket of the enzyme. The nitrogen atom in the pyridine (B92270) ring and the pyrrole (B145914) nitrogen of the scaffold often form key hydrogen bonds with the hinge region of the kinase domain, mimicking the interaction of the adenine (B156593) moiety of ATP.
FGFR, c-Met, and other Tyrosine Kinases: For receptor tyrosine kinases like FGFR and c-Met, these inhibitors prevent the autophosphorylation of the kinase domain, thereby blocking the downstream signaling cascades that promote cell proliferation, survival, and migration. The specific substitutions on the 3-phenyl and 5-bromo positions of the pyrrolo[2,3-b]pyridine core play a crucial role in determining the potency and selectivity of these inhibitors by interacting with specific residues within the ATP-binding site.
JAK3: In the case of JAK3, derivatives of 1H-pyrrolo[2,3-b]pyridine-5-carboxamide have been identified as potent inhibitors. nih.govresearchgate.net The introduction of a carbamoyl (B1232498) group at the C5-position and a cycloalkylamino group at the C4-position significantly enhances inhibitory activity. researchgate.net Docking studies have been instrumental in understanding the substituent effects on JAK3 inhibition. researchgate.net
AAK1: Adaptor-associated kinase 1 (AAK1) is another serine/threonine kinase targeted by this scaffold. 3,5-disubstituted-pyrrolo[2,3-b]pyridines have been developed as potent AAK1 inhibitors. nih.govresearchgate.netnih.gov These compounds have shown potential as broad-spectrum antiviral agents by targeting this host cell kinase. nih.govresearchgate.netnih.gov
TNIK: The 1H-pyrrolo[2,3-b]pyridine scaffold has demonstrated high inhibitory activity against TNIK, with some derivatives exhibiting IC50 values in the sub-nanomolar range. researchgate.netnih.gov These inhibitors are being explored for their potential in treating colorectal cancer. imist.maimist.ma
Phosphodiesterase (PDE) Inhibition Mechanisms (e.g., PDE4B)
A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have been identified as selective and potent inhibitors of PDE4B. nih.gov Molecular modeling suggests that these compounds interact with the active site of the enzyme, preventing the hydrolysis of cAMP. By increasing intracellular cAMP levels, these inhibitors can modulate inflammatory responses, making them promising candidates for central nervous system diseases. nih.gov
Human Neutrophil Elastase (HNE) Inhibition Mechanisms
The 1H-pyrrolo[2,3-b]pyridine scaffold has been recognized as a novel framework for developing HNE inhibitors. nih.govnih.gov Molecular docking studies have shown that the orientation of these inhibitors within the HNE catalytic triad (B1167595) (Ser195-His57-Asp102) is crucial for their activity. nih.gov Structure-activity relationship studies have revealed that while the 2-position of the scaffold should be unsubstituted, modifications at the 5-position are well-tolerated and can enhance inhibitory potency. nih.gov Bulky and lipophilic substituents at the 5-position are thought to interact favorably with a large pocket in the enzyme's active site. nih.gov
Microtubule Binding and Dynamics Modulation (Colchicine-Binding Site)
Certain 6-aryl-2-benzoyl-pyridines, which can be considered related structures, have been identified as a new generation of microtubule-targeting agents that interact with the colchicine-binding site on tubulin. nih.gov These compounds act as microtubule-destabilizing agents, disrupting microtubule dynamics, which is essential for cell division. This mechanism leads to cell cycle arrest and apoptosis in cancer cells. While not directly pyrrolo[2,3-b]pyridines, this highlights the potential for related scaffolds to target microtubule dynamics. More directly, 1H-pyrrolo[3,2-c]pyridine derivatives have been designed as colchicine-binding site inhibitors. nih.gov
Cellular Pathway Modulations and Downstream Effects
The inhibition of molecular targets by pyrrolo[2,3-b]pyridine derivatives leads to the modulation of various cellular signaling pathways and subsequent downstream effects.
Inhibition of Proliferation and Survival Pathways: By targeting kinases such as FGFR, c-Met, and TNIK, these compounds effectively block key signaling pathways involved in cancer cell proliferation, survival, and metastasis, including the RAS-RAF-MEK-ERK and PI3K-Akt pathways. This ultimately leads to the induction of apoptosis (programmed cell death) in cancer cells. For example, potent FGFR inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold have been shown to inhibit breast cancer cell proliferation and induce apoptosis. rsc.org
Modulation of Inflammatory Pathways: As inhibitors of JAK3 and PDE4B, pyrrolo[2,3-b]pyridine derivatives can modulate inflammatory responses. JAK3 inhibition blocks the signaling of various interleukins and cytokines that are central to immune cell function, which is beneficial in autoimmune disorders. nih.govresearchgate.net PDE4B inhibition leads to an increase in intracellular cAMP, which has anti-inflammatory effects, such as the reduced release of pro-inflammatory cytokines like TNF-α from macrophages. nih.gov
Antiviral Effects through Host Cell Pathway Modulation: The inhibition of host cell kinases like AAK1 by pyrrolo[2,3-b]pyridine derivatives represents a promising antiviral strategy. By targeting cellular machinery that viruses rely on for their replication and trafficking, these compounds can exert broad-spectrum antiviral activity. nih.govresearchgate.netnih.gov
Regulation of Cell Proliferation, Migration, and Invasion4.3.2. Induction of Apoptosis in Cellular Models4.3.3. Modulation of Inflammatory and Immune Responses
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Computational Approaches in the Design and Analysis of Pyrrolo 2,3 B Pyridine Compounds
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode of small molecule ligands to the active site of a protein, providing valuable information on the feasibility and nature of the molecular recognition process.
For derivatives of the pyrrolo[2,3-b]pyridine scaffold, molecular docking simulations have been instrumental in elucidating their binding mechanisms with various protein kinases, which are significant targets in cancer therapy. ajchem-a.com For instance, studies targeting the V600E-BRAF kinase, a key protein in the MAPK signaling pathway, have revealed how these compounds orient themselves within the ATP-binding pocket. ajchem-a.com
The docking results indicate that the pyrrolo[2,3-b]pyridine core often acts as a hinge-binder, forming critical hydrogen bonds with backbone residues of the protein's hinge region. nih.gov In the case of V600E-BRAF kinase, key interactions may include:
Hydrogen Bonds: The nitrogen atoms within the pyrrole (B145914) and pyridine (B92270) rings are frequently involved in forming conventional hydrogen bonds with amino acid residues such as CYS532 and GLN530. ajchem-a.com
Hydrophobic Interactions: The phenyl group at the 3-position and the pyrrole ring itself can engage in hydrophobic interactions, such as π-π stacking with aromatic residues like TRP531 and PHE583, which further stabilize the ligand-protein complex. ajchem-a.com
These predicted interactions provide a structural hypothesis for the observed biological activity and guide further chemical modifications to enhance binding.
| Interaction Type | Interacting Ligand Moiety | Key Amino Acid Residues |
| Hydrogen Bonding | Pyrrole & Pyridine Nitrogens | CYS532, GLN530, LYS483 |
| Hydrophobic (π-π) | Pyrrole Ring, Phenyl Group | TRP531, PHE583 |
| Halogen Bonding | Bromo Substituent | Protein Backbone/Sidechains |
| π-Sulfur Interaction | Pyrrole Ring | CYS532 |
This table is generated based on docking studies of pyrrolo[2,3-b]pyridine derivatives with V600E-BRAF kinase. ajchem-a.com
Molecular docking programs use scoring functions to estimate the binding affinity of a ligand to a target, typically expressed in units of energy (e.g., kcal/mol). A lower (more negative) score generally indicates a more favorable binding interaction. For novel pyrrolo[2,3-b]pyridine derivatives, docking scores have been used to rank and prioritize compounds for synthesis and biological testing. ajchem-a.com
In studies against V600E-BRAF, certain derivatives showed excellent docking scores (e.g., MolDock score: -179.6 kcal/mol), which were superior to that of the native ligand, Vemurafenib, an FDA-approved inhibitor. ajchem-a.com This suggests a strong theoretical binding affinity. The specificity of these compounds can also be assessed computationally by docking them against a panel of different kinases. Compounds that show significantly better scores for the target kinase compared to off-target kinases are predicted to be more selective, which is a desirable trait for minimizing side effects.
Quantum Mechanical Investigations (e.g., DFT Studies) for Electronic and Reactivity Profiles
Quantum mechanical methods, particularly Density Functional Theory (DFT), provide a deeper understanding of a molecule's electronic structure and reactivity. These calculations can determine various molecular properties that govern how a molecule will behave in a chemical reaction or a biological interaction.
Frontier Molecular Orbital (FMO) theory is a key component of quantum mechanical studies. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is an important indicator of molecular stability and reactivity. dntb.gov.ua A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. dntb.gov.ua
For pyrrolo[2,3-b]pyridine derivatives, DFT calculations have been used to determine these parameters. ajchem-a.com The distribution of the HOMO and LUMO across the molecular structure indicates the most probable sites for electrophilic and nucleophilic attacks, respectively.
| Quantum Chemical Parameter | Description | Typical Implication |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to electron-donating ability |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to electron-accepting ability |
| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | Indicates chemical reactivity and kinetic stability |
From the HOMO and LUMO energies, several global reactivity indices can be calculated, such as chemical hardness, softness, and electrophilicity. These indices help to quantify the reactivity of the molecule as a whole.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the molecule's surface. It identifies regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). For the pyrrolo[2,3-b]pyridine scaffold, MEP maps can highlight electronegative regions, such as around the nitrogen atoms, which are likely to act as hydrogen bond acceptors in interactions with protein targets. nih.gov These maps provide a valuable guide for understanding non-covalent interactions and for designing molecules that complement the electrostatic environment of a target's active site. nih.gov
Structure-Based and Ligand-Based Drug Design Strategies
Computational approaches are central to both structure-based and ligand-based drug design strategies, which aim to optimize lead compounds like 5-bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine.
Structure-Based Drug Design (SBDD) relies on the known three-dimensional structure of the biological target, often determined through X-ray crystallography. nih.gov With the target structure known, molecular docking, as described above, can be used to design novel derivatives of the pyrrolo[2,3-b]pyridine scaffold that have improved fit and interactions with the active site. For example, if a docking simulation reveals an unoccupied hydrophobic pocket near the phenyl group, medicinal chemists can design derivatives with additional hydrophobic substituents at that position to enhance binding affinity. This rational design process was employed in the optimization of pyrrolo[2,3-b]pyrazine derivatives as potent FGFR kinase inhibitors. nih.gov
Ligand-Based Drug Design (LBDD) is utilized when the 3D structure of the target is unknown. This approach uses the information from a set of known active molecules (ligands) to develop a model that predicts biological activity. nih.gov If several pyrrolo[2,3-b]pyridine analogs are known to be active, their common structural features (pharmacophore) can be identified. Quantitative Structure-Activity Relationship (QSAR) models can also be built to correlate physicochemical properties of the molecules with their biological activity. These models can then be used to predict the activity of new, unsynthesized derivatives of this compound, guiding the design process toward compounds with a higher probability of success. nih.gov
Based on a comprehensive search of available scientific literature, there is currently no specific research data detailing the computational prediction of pharmacological profiles and selectivity for the compound This compound .
Computational studies, including molecular docking, Quantitative Structure-Activity Relationship (QSAR) analysis, and Density Functional Theory (DFT) calculations, have been performed on the broader class of 1H-pyrrolo[2,3-b]pyridine derivatives to predict their interactions with various biological targets, such as protein kinases. nih.govajchem-a.comimist.ma These studies investigate how different substituents on the pyrrolo[2,3-b]pyridine core influence binding affinity and selectivity. nih.govajchem-a.comimist.ma However, the specific combination of a 5-bromo and a 3-phenyl substituent has not been the subject of such published computational analyses.
Therefore, it is not possible to provide detailed research findings, data tables, or a discussion on the computationally predicted pharmacological profile and selectivity for this compound as per the requested outline.
Therapeutic Applications of Pyrrolo 2,3 B Pyridine Scaffolds in Medicinal Chemistry Research
Protein Kinase Inhibitors
The pyrrolo[2,3-b]pyridine framework serves as a versatile template for designing ATP-competitive kinase inhibitors. The nitrogen atom at position 7 can form a crucial hydrogen bond with the hinge region of the kinase ATP-binding site, mimicking the interaction of adenine (B156593). Strategic substitutions at various positions of the bicyclic system allow for the optimization of potency and selectivity against specific kinase targets.
Fibroblast Growth Factor Receptor (FGFR) Inhibitors
Abnormal activation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a key driver in various cancers, making FGFRs an attractive target for therapeutic intervention. nih.gov Researchers have developed a series of 1H-pyrrolo[2,3-b]pyridine derivatives that demonstrate potent inhibitory activity against FGFR1, 2, and 3. nih.gov
In one study, a compound designated 4h , a 1H-pyrrolo[2,3-b]pyridine derivative, exhibited significant potency against multiple FGFR isoforms. nih.gov This compound was shown to inhibit the proliferation of breast cancer cells and induce apoptosis. nih.gov Furthermore, it significantly hampered the migration and invasion of these cancer cells, highlighting its potential as a lead compound for further optimization in cancer therapy. nih.gov
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
| 4h | 7 | 9 | 25 | 712 |
| Data sourced from a study on 1H-pyrrolo[2,3-b]pyridine derivatives as FGFR inhibitors. nih.gov |
TRAF2 NCK-interacting Kinase (TNIK) Inhibitors
TRAF2 NCK-interacting Kinase (TNIK) is implicated in the Wnt signaling pathway, which is frequently dysregulated in colorectal cancer. nih.gov The 1H-pyrrolo[2,3-b]pyridine scaffold has been identified as a potent inhibitor of TNIK. nih.govresearchgate.net Through in-house screening and subsequent chemical synthesis, several series of compounds based on this scaffold were developed, with some exhibiting IC50 values in the sub-nanomolar range. researchgate.net
A study involving three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis was conducted on thirty-one 1H-pyrrolo[2,3-b]pyridine derivatives to predict their effectiveness as TNIK inhibitors against colorectal cancer cells. nih.govmdpi.com The pIC50 values for this series of compounds ranged from 7.37 to 9.92, indicating high inhibitory potential. mdpi.com These findings underscore the promise of TNIK inhibitors based on this scaffold for new applications in cancer treatment. nih.govresearchgate.net
Janus Kinase 3 (JAK3) Inhibitors and Immunomodulation
Janus kinases (JAKs) are a family of tyrosine kinases that play a critical role in cytokine signaling pathways involved in immunity and inflammation. While highly selective JAK3 inhibitors are sought after for treating autoimmune diseases and preventing organ transplant rejection, achieving selectivity over other JAK isoforms remains a challenge.
Research into a related scaffold, 5H-pyrrolo[2,3-b]pyrazine, has led to the discovery of potent ATP-competitive JAK3 inhibitors. koreascience.kr Initial lead compounds in this series, while potent, lacked selectivity against other JAK family members. koreascience.kr Through computational analysis and exploration of a phenyl ether moiety, researchers were able to identify derivatives with improved potency and selectivity for JAK3 over other kinases. koreascience.kr Although not the precise 1H-pyrrolo[2,3-b]pyridine core, this demonstrates the utility of the broader pyrrolopyridine family in targeting JAKs.
Separately, studies on N-alkyl-substituted 1H-pyrrolo[2,3-b]pyridine carboxamides have identified potent and selective inhibitors of JAK1. koreascience.kr One particular compound, 31g , and its (S,S)-enantiomer 38a , demonstrated excellent potency for JAK1 with significant selectivity over JAK2, JAK3, and TYK2, highlighting the tunability of the scaffold for achieving isoform-specific inhibition. koreascience.kr
Adaptor-Associated Kinase 1 (AAK1) Inhibitors with Antiviral Potential
Adaptor-Associated Kinase 1 (AAK1) is a cellular serine/threonine kinase that regulates the intracellular trafficking of several RNA viruses, including dengue and Ebola. This makes AAK1 a promising target for developing broad-spectrum antiviral drugs. A series of 3,5-disubstituted-pyrrolo[2,3-b]pyridines have been synthesized and evaluated as AAK1 inhibitors.
The synthetic route for these compounds often starts from commercially available 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine, which is then further functionalized. Optimization of a previously identified 7-azaindole (B17877) analogue led to novel pyrrolo[2,3-b]pyridines with high affinity for AAK1. These optimized compounds showed improved activity against the dengue virus in vitro and in human primary dendritic cells, as well as against the Ebola virus. These findings suggest that targeting the host protein AAK1 with pyrrolo[2,3-b]pyridine-based inhibitors is a viable strategy for broad-spectrum antiviral therapy.
Serum Glucocorticoid-regulated Kinase 1 (SGK-1) Inhibitors
Serum and glucocorticoid-regulated kinase 1 (SGK1) is overexpressed in certain cancers and contributes to uncontrolled cell proliferation. Consequently, SGK1 has emerged as a therapeutic target. Research has focused on 3,5-disubstituted 1H-pyrrolo[2,3-b]pyridine analogs as SGK1 inhibitors.
A key compound in this area is 4-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzoic acid , which has been co-crystallized with SGK1 and serves as a reference for screening and design. nih.gov Studies have explored replacing the carboxyl group of this compound, which is thought to interact with a key lysine (B10760008) residue in the SGK1 catalytic site. While most substitutions led to a decrease in inhibitory activity, the introduction of a hydroxycarbamoyl group was found to enhance it. Docking studies based on these analogs are providing a deeper understanding of the molecular interactions necessary for effective SGK1 inhibition.
c-Met Kinase Inhibitors
The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a significant role in tumor cell proliferation, invasion, and metastasis. Dysregulation of the c-Met signaling pathway is associated with poor prognosis in many cancers. Pyrrolopyridine-based compounds have been developed as potent inhibitors of c-Met kinase.
One study reported a conformationally constrained 2-pyridone analogue built upon a pyrrolopyridine core that acts as a potent c-Met kinase inhibitor with an IC50 value of 1.8 nM. This compound, referred to as compound 2 , also demonstrated potent antiproliferative activity against a c-Met-dependent gastric carcinoma cell line and showed significant in vivo antitumor activity in a xenograft model. Further structure-activity relationship (SAR) studies led to other potent inhibitors, and X-ray crystallography of compound 2 bound to the c-Met active site has provided valuable insights for the rational design of this class of inhibitors. Additionally, a series of novel pyrrolo[2,3-b]pyridine derivatives bearing a 1,2,3-triazole moiety were designed and synthesized, with the most promising compound showing a c-Met IC50 value of 1.68 nM.
| Compound | c-Met IC50 (nM) | Flt-3 IC50 (nM) | VEGFR-2 IC50 (nM) |
| Compound 2 | 1.8 | 4 | 27 |
| Data sourced from a study on pyrrolopyridine-pyridone based inhibitors of Met kinase. |
Phosphodiesterase (PDE) Inhibitors, with Focus on PDE4B Selectivity
The 1H-pyrrolo[2,3-b]pyridine nucleus has been identified as a promising scaffold for the development of selective inhibitors of phosphodiesterase 4B (PDE4B). A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have been synthesized and evaluated for their inhibitory activity against PDE4B. nih.govnih.gov
A scaffold-hopping experiment led to the discovery of this novel series of PDE4B inhibitors. nih.gov The investigation into the structure-activity relationship (SAR) of these compounds revealed that modifications to the aryl and amide substituents on the 1H-pyrrolo[2,3-b]pyridine ring system are crucial for potency and selectivity. nih.govacs.org For instance, moving from an indole (B1671886) to a pyrrolo[2,3-b]pyridine core resulted in a significant increase in potency, with a PDE4B IC50 value of 0.48 μM. nih.govacs.org
Further optimization of the amide portion while keeping a 3,4-dichlorophenyl group constant led to derivatives with moderate to good inhibition against PDE4B, with IC50 values ranging from 0.11 to 1.1 μM. nih.govacs.org One particular compound, designated 11h, emerged as a PDE4B-preferring inhibitor. nih.govnih.gov This compound demonstrated activity comparable to the standard inhibitor, rolipram, in cellular assays and showed greater selectivity over the PDE4D isoform. nih.govacs.org Molecular modeling studies have provided insights into how these compounds interact with the active site of the PDE4B enzyme. nih.gov
These findings highlight the potential of the 1H-pyrrolo[2,3-b]pyridine scaffold in designing potent and selective PDE4B inhibitors for therapeutic applications. nih.govnih.gov
Table 1: PDE4B Inhibitory Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives
| Compound ID | R Group (Aryl) | Amide Substituent | PDE4B IC50 (μM) |
|---|---|---|---|
| 7 | - | - | 0.48 |
| 11a-o | 3,4-dichlorophenyl | Various | 0.11 - 1.1 |
| 11h | Not specified | Not specified | Potent inhibitor |
| 14a-c | 3-chloro-4-methylphenyl | Increasing size | Decreased activity |
Human Neutrophil Elastase (HNE) Inhibitors
The 1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a novel framework for the development of potent inhibitors of human neutrophil elastase (HNE), a serine protease implicated in various inflammatory diseases. researchgate.netresearchgate.net A series of derivatives based on this scaffold have been synthesized and shown to be effective HNE inhibitors, with many exhibiting IC50 values in the micromolar to sub-micromolar range, and some reaching low nanomolar levels of activity. researchgate.net For example, compounds 2a and 2b were found to inhibit HNE with IC50 values of 15 nM and 14 nM, respectively. researchgate.net
Structure-activity relationship studies have revealed critical structural requirements for potent HNE inhibition. Research has shown that position 2 of the pyrrolo[2,3-b]pyridine scaffold must remain unsubstituted, as modifications at this position lead to a loss of inhibitory activity. nih.govnih.gov Conversely, the introduction of certain substituents at position 5 is well-tolerated, with many substitutions retaining HNE inhibitory activity in the range of IC50 = 15–51 nM. nih.govnih.gov This suggests that bulky or lipophilic groups at position 5 may interact favorably with a large pocket in the enzyme's active site. nih.gov
Molecular docking studies have supported these experimental findings, showing that the orientation of active pyrrolo[2,3-b]pyridine derivatives within the HNE catalytic triad (B1167595) (Ser195-His57-Asp102) correlates with their inhibitory effectiveness. researchgate.net Highly active inhibitors are characterized by geometries that favor the formation of a Michaelis complex. nih.govnih.gov
Table 2: HNE Inhibitory Activity of Selected 1H-Pyrrolo[2,3-b]pyridine Derivatives
| Compound ID | IC50 (nM) | Key Structural Feature |
|---|---|---|
| 2a | 15 | Unsubstituted at position 2 |
| 2b | 14 | Unsubstituted at position 2 |
| Series with position 5 substitution | 15 - 51 | Tolerated bulky/lipophilic groups |
Anticancer Research: Activity Against Various Cancer Cell Lines
The pyrrolo[2,3-b]pyridine scaffold has been extensively investigated for its potential in anticancer drug discovery, with derivatives showing activity against a range of cancer cell lines. nih.govrsc.orgacs.orgresearchgate.net
One study focused on 3-substituted 1H-pyrrolo[2,3-b]pyridine derivatives as potential inhibitors of maternal embryonic leucine (B10760876) zipper kinase (MELK). nih.gov The optimized compound, 16h, demonstrated potent enzyme inhibition with an IC50 of 32 nM and significant anti-proliferative effects against A549 (lung), MDA-MB-231 (breast), and MCF-7 (breast) cancer cell lines, with IC50 values ranging from 0.109 μM to 0.245 μM. nih.gov This compound was found to induce apoptosis and cause cell cycle arrest in the G0/G1 phase in A549 cells. nih.gov
Another series of 1H-pyrrolo[2,3-b]pyridine derivatives were developed as potent inhibitors of fibroblast growth factor receptors (FGFRs). rsc.org Compound 4h from this series showed potent inhibitory activity against FGFR1, 2, and 3 with IC50 values of 7, 9, and 25 nM, respectively. rsc.org In vitro studies demonstrated that 4h could inhibit the proliferation, migration, and invasion of 4T1 breast cancer cells and induce apoptosis. rsc.org
Furthermore, a novel 1H-pyrrolo[2,3-b]pyridine derivative, compound 22, was identified as a potent type II cyclin-dependent kinase 8 (CDK8) inhibitor for colorectal cancer. acs.org It exhibited a potent kinase activity with an IC50 value of 48.6 nM and significantly inhibited tumor growth in vivo. acs.org
Additionally, a series of thirty-two novel pyrrolo[2,3-b]pyridine analogues were synthesized and evaluated for their cytotoxic effects on A549 (lung), HeLa (cervical), and MDA-MB-231 (breast) cancer cell lines. researchgate.net Several of these compounds, including 5c, 5d, 5e, 5h, 5k, 5m, 5n, 5q, 5r, 7f, 7j, 7g, and 7k, showed significant growth inhibitory action at low micromolar concentrations, with IC50 values ranging from 0.12 μM to 9.84 μM. researchgate.net
Table 3: Anticancer Activity of Selected Pyrrolo[2,3-b]pyridine Derivatives
| Compound ID | Target | Cancer Cell Lines | IC50 Values |
|---|---|---|---|
| 16h | MELK | A549, MDA-MB-231, MCF-7 | 0.109 - 0.245 μM (cell); 32 nM (enzyme) |
| 4h | FGFR1/2/3 | 4T1 | 7, 9, 25 nM (enzyme) |
| 22 | CDK8 | Colorectal Cancer | 48.6 nM (enzyme) |
| 5d, 5h, etc. | Not specified | A549, HeLa, MDA-MB-231 | 0.12 - 9.84 μM |
Antimicrobial and Antiviral Activity Investigations
The pyrrolo[2,3-b]pyridine scaffold and its derivatives have been explored for their potential antimicrobial and antiviral activities. juniperpublishers.comnih.gov Pyrrolopyridines, in general, are known to exhibit a range of biological actions including antibacterial, antifungal, and antiviral properties. juniperpublishers.com
Studies on pyrrolo[2,3-b]pyrrole (B13429425) derivatives, which share a similar core structure, have shown moderate antimicrobial activity. nih.gov For example, one compound demonstrated an MIC value of 50 μg/mL against Pseudomonas aeruginosa, while another showed good activity against Staphylococcus aureus, comparable to ciprofloxacin. nih.gov A different compound showed antifungal activity against Candida albicans with an MIC approximately 25% of that of clotrimazole. nih.gov
Research on pyrrolo[2,3-b]quinoxalines has also indicated antibacterial properties against Escherichia coli and Bacillus spizizenii. researchgate.net Fused heterocyclic systems containing the pyrrolo[2,3-d]pyrimidine scaffold have also been evaluated. mdpi.com Compounds from this class showed significant inhibitory effects against bacteria with MIC values ranging from 4–20 μmol L–1. mdpi.com Some derivatives exhibited more potent antifungal activity than the standard drug fluconazole (B54011) against Candida albicans and Ganoderma lucidum. mdpi.com
In the context of antiviral research, the broader class of pyrrolopyridines has been noted for its potential. nih.gov Specifically, HIV-1 integrase has been a target for inhibitors containing a pyrrolo[3,4-c]pyridine scaffold, a structural isomer of the [2,3-b] system. nih.gov The pyrrolopyridine scaffold is present in the antiviral alkaloid mappicin. nih.gov
Table 4: Antimicrobial Activity of Pyrrolo[2,3-b]pyridine and Related Scaffolds
| Scaffold | Organism | Activity |
|---|---|---|
| Pyrrolo[2,3-b]pyrrole | Pseudomonas aeruginosa | Moderate (MIC = 50 μg/mL) |
| Pyrrolo[2,3-b]pyrrole | Staphylococcus aureus | Good (comparable to ciprofloxacin) |
| Pyrrolo[2,3-b]pyrrole | Candida albicans | Good (MIC ~25% of clotrimazole) |
| Pyrrolo[2,3-b]quinoxaline | Escherichia coli, Bacillus spizizenii | Inhibitory activity observed |
| Pyrido[2,3-d]pyrimidine | Bacteria | Significant (MIC = 4–20 μmol L–1) |
| Pyrrolo[2,1-b] nih.govresearchgate.netbenzothiazole | Candida albicans, Ganoderma lucidum | Potent (higher than fluconazole) |
Antioxidant Properties
In another study, novel pyrrolo[2,3-b]pyrrole derivatives were assessed for their antioxidant activity using the ABTS radical scavenging method. nih.gov One compound showed the highest activity with 59% inhibition of radical scavenging, while others displayed moderate (48–51%) to mild (36–38%) activity. nih.gov
Furthermore, a series of 2,3-dihydropyrido[2,3-d]pyrimidine-4-one and pyrrolo[2,1-b] nih.govresearchgate.netbenzothiazole derivatives were tested for their ability to inhibit lipid peroxidation. mdpi.com Several compounds from this series, namely 7a, 7d, and 9d, exhibited potent antioxidant activity (91.2%, 92.8%, and 90.4% inhibition, respectively), which was higher than that of the standard antioxidant Trolox (89.5%). mdpi.com
Table 5: Antioxidant Activity of Pyrrolo[2,3-b]pyridine and Related Derivatives
| Compound/Scaffold | Assay | Result |
|---|---|---|
| Ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate | DPPH | Greatest potential as a radical scavenger |
| Ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate | Computational (HO• scavenging) | k = 8.56 × 108 M−1 s−1 |
| Pyrrolo[2,3-b]pyrrole derivative (Compound 2) | ABTS | 59% inhibition of radical scavenging |
| 2,3-dihydropyrido[2,3-d]pyrimidine-4-one (7a, 7d) | Lipid Peroxidation Inhibition | 91.2%, 92.8% inhibition |
| Pyrrolo[2,1-b] nih.govresearchgate.netbenzothiazole (9d) | Lipid Peroxidation Inhibition | 90.4% inhibition |
Other Reported Biological Activities of the Pyrrolo[2,3-b]pyridine Scaffold
Beyond the applications previously detailed, the versatile pyrrolo[2,3-b]pyridine scaffold has been explored for a variety of other biological activities, demonstrating its broad therapeutic potential. researchgate.net
Derivatives of the isomeric pyrrolo[2,3-d]pyrimidine scaffold have been investigated as inhibitors of colony-stimulating factor 1 receptor (CSF1R), a target for various diseases. mdpi.com Furthermore, this scaffold is a core component in compounds showing anti-neurodegenerative and anti-inflammatory activities. nih.govresearchgate.net
The broader class of pyrrolopyridines, which includes the [2,3-b] isomer, has been associated with a wide spectrum of pharmacological effects. These include applications as anti-inflammatory agents, muscarinic antagonists, and for the treatment of Parkinson's disease. juniperpublishers.com Additionally, certain derivatives of the isomeric pyrrolo[3,4-c]pyridine have been investigated for their potential as antidiabetic agents by stimulating glucose uptake into cells. mdpi.com The diverse biological profile of the pyrrolopyridine core structure underscores its importance as a privileged scaffold in the ongoing search for novel therapeutic agents. researchgate.netjuniperpublishers.com
Future Directions and Emerging Research Perspectives
Exploration of Novel Synthetic Pathways and Sustainable Synthesis
The synthesis of the pyrrolo[2,3-b]pyridine core, also known as the 7-azaindole (B17877) framework, is a critical area for innovation. Traditional methods are being re-evaluated in favor of more efficient and environmentally benign processes.
One established method that offers a route to substituted 7-azaindoles is the Fischer indole (B1671886) cyclization, which can be used to prepare the 2,3-disubstituted 5-bromo-1H-pyrrolo[2,3-b]pyridine framework in polyphosphoric acid. researchgate.net This approach is valuable for creating a scaffold with alkyl or aryl substituents at specific positions from accessible starting materials. researchgate.net However, this method has limitations, as it is not suitable for all ketone types. researchgate.net
Future research will likely focus on overcoming these limitations and expanding the synthetic toolkit. Modern synthetic strategies such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura and Buchwald-Hartwig) are increasingly employed for the synthesis of complex heterocyclic systems and could be further optimized for the 5-bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine scaffold. mdpi.com These methods offer high efficiency and functional group tolerance. Additionally, the development of atom-efficient multicomponent reactions (MCRs) presents a sustainable alternative, minimizing waste and simplifying procedures. nih.gov The goal is to develop robust, scalable, and green synthetic routes that facilitate the rapid generation of diverse compound libraries for biological screening.
Development of Next-Generation Pyrrolo[2,3-b]pyridine Derivatives with Enhanced Potency and Selectivity
The 1H-pyrrolo[2,3-b]pyridine scaffold is a versatile template for developing highly potent and selective inhibitors of various biological targets. nih.gov The core structure allows for extensive modification, enabling chemists to fine-tune the pharmacological properties of the resulting derivatives.
Structure-activity relationship (SAR) studies are fundamental to this process. For instance, in a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides developed as phosphodiesterase 4B (PDE4B) inhibitors, moving the nitrogen atom within the bicyclic framework significantly impacted potency. nih.gov The 1H-pyrrolo[2,3-b]pyridine core (azaindole) was found to be more potent than the corresponding indole, benzo[d]imidazole, or pyrazolo[1,5-a]pyridine (B1195680) analogs. nih.gov Further exploration of substituents on the amide portion revealed that hydrophobicity and ring size are critical for activity and selectivity against PDE4B over the related PDE4D isoform. nih.gov
Similarly, research into pyrrolo[2,3-b]pyridine derivatives as Janus kinase 1 (JAK1) inhibitors demonstrated that N-alkyl substitution on the core scaffold was a key design element for achieving selectivity. nih.gov The strategic combination of structural elements from different bioactive molecules, a technique known as molecular hybridization, is another powerful approach for creating next-generation compounds with improved potency and selectivity. mdpi.com The table below summarizes key findings from SAR studies on related pyrrolo-fused heterocycles, illustrating how structural modifications influence biological activity.
| Scaffold/Series | Target | Key SAR Finding | Reference |
|---|---|---|---|
| 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides | PDE4B | The 7-azaindole core is more potent than indole or other isomeric scaffolds. Amide substituent size and hydrophobicity influence activity and selectivity. | nih.gov |
| Pyrrolo[2,3-d]pyrimidines | CSF1R | Molecular hybridization by merging the pyrrolopyrimidine core with structural features from the drug Pexidartinib yielded potent inhibitors. | mdpi.com |
| 1H-Pyrrolo[2,3-b]pyridines | FGFR | Compound 4h, a low molecular weight derivative, showed potent inhibitory activity against FGFR1, 2, and 3, making it a strong lead for optimization. | rsc.org |
| N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamides | JAK1 | An (S,S)-enantiomer (38a) exhibited excellent potency for JAK1 and high selectivity over other JAK isoforms (JAK2, JAK3, TYK2). | nih.gov |
Future efforts will build on these principles, using the this compound core to design new derivatives. The bromo-substituent at the C5 position serves as a convenient chemical handle for introducing further diversity via cross-coupling reactions, while modifications to the C3-phenyl ring can modulate interactions with target proteins, leading to compounds with superior therapeutic profiles.
Identification of Novel Biological Targets and Therapeutic Applications
The pyrrolo[2,3-b]pyridine scaffold has demonstrated activity against a wide range of biological targets, highlighting its potential for diverse therapeutic applications. Derivatives have been developed as potent inhibitors for several protein kinases implicated in cancer and other diseases.
Known targets for this scaffold include:
Fibroblast Growth Factor Receptors (FGFRs) : Abnormal FGFR signaling is linked to various tumors, making it an attractive target for cancer therapy. rsc.orgmdpi.com
Cyclin-Dependent Kinase 8 (CDK8) : A key oncogene associated with colorectal cancer. acs.org
V600E-mutated B-RAF kinase : A driver mutation found in several malignant tumors, including melanoma. nih.govajchem-a.com
Fms-like Tyrosine Kinase 3 (FLT3) : Overexpression and mutation of FLT3 are strongly correlated with Acute Myeloid Leukemia (AML). nih.gov
Janus Kinase 1 (JAK1) : A key mediator in cytokine signaling for inflammatory and autoimmune responses. nih.gov
Traf2 and Nck-interacting kinase (TNIK) : A therapeutic target for colorectal cancer. researchgate.netimist.ma
Beyond kinase inhibition, the 5-bromo-1H-pyrrolo[2,3-b]pyridine molecule itself has been utilized as a ligand in the synthesis of platinum(II) complexes. researchgate.net One such complex, cis-[PtCl2(5BrHaza)2], demonstrated significantly higher cytotoxicity against several human cancer cell lines (osteosarcoma, breast carcinoma, and prostate carcinoma) than the clinically used drug cisplatin. researchgate.net This suggests a distinct therapeutic application for the scaffold in the development of novel metal-based anticancer agents.
Future research will aim to identify new biological targets for this compound and its derivatives. High-throughput screening and chemoproteomics approaches can uncover novel protein interactions, potentially expanding its therapeutic utility into new areas such as neurodegenerative diseases, metabolic disorders, or infectious diseases.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the design-synthesize-test cycle. nih.gov These computational tools are particularly well-suited for optimizing lead compounds based on complex heterocyclic scaffolds like pyrrolo[2,3-b]pyridine.
AI and ML methods can be applied at every stage of computer-aided drug design, from identifying novel drug targets to predicting the biological activity and pharmacokinetic properties of new molecules. nih.gov For instance, Quantitative Structure-Activity Relationship (QSAR) models can be built to predict the potency of newly designed compounds before they are synthesized. In the context of the 1H-pyrrolo[2,3-b]pyridine scaffold, 3D-QSAR studies have been successfully used to design new potent TNIK inhibitors against colorectal cancer cells. imist.ma These models provided reliable predictions of activity and generated contour maps that guided the design of molecules with enhanced potency. imist.ma
Another study combined an ensemble QSAR model to predict binding affinities with a neural network to evaluate toxicity, leading to the identification of a potent inhibitor from a new derivative series. researchgate.net Future research on this compound will increasingly leverage these in silico tools. Generative models can propose novel derivatives with desired properties, while molecular docking simulations can predict their binding modes with target proteins. ajchem-a.comimist.ma This synergy between AI and traditional medicinal chemistry will streamline the optimization process, reduce costs, and increase the success rate of identifying clinical candidates.
Investigation of Multitargeting Ligands Based on the Pyrrolo[2,3-b]pyridine Scaffold
The traditional "one molecule, one target" paradigm in drug discovery is being challenged by the understanding that many complex diseases, such as cancer and neurodegenerative disorders, involve multiple biological pathways. researchgate.net This has led to a growing interest in developing multitargeting ligands—single molecules designed to modulate several targets simultaneously. This approach can lead to enhanced therapeutic efficacy and a reduced likelihood of drug resistance. mdpi.com
The pyrrolo[2,3-b]pyridine scaffold is an excellent starting point for designing such ligands. Many approved kinase inhibitors, such as Sunitinib and Dasatinib, are multi-targeted, inhibiting several receptor tyrosine kinases. mdpi.com The structural versatility of the pyrrolo[2,3-b]pyridine core allows for the incorporation of pharmacophoric elements necessary for binding to different targets. mdpi.com For example, a research strategy for Alzheimer's disease involved designing a family of molecules based on heterocyclic amine scaffolds intended to inhibit beta-secretase (BACE1) and acetylcholinesterase (AChE) while also preventing amyloid-beta oligomerization. researchgate.net
Future research will explore the potential of this compound as a foundation for multitarget agents. By systematically modifying the scaffold, it may be possible to create compounds that, for example, inhibit both a key kinase and a protein involved in a resistance pathway, or that modulate complementary targets within the same signaling cascade. This polypharmacological approach represents a sophisticated strategy for treating complex multifactorial diseases.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 5-bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine?
- Methodology : The compound can be synthesized via Sonogashira coupling using 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine and phenylacetylene under palladium catalysis. Purification via silica gel chromatography (heptane:ethyl acetate, 8:2) yields the product in ~51% purity. Alternative routes include Suzuki-Miyaura coupling for aryl substitutions at the 5-position .
- Key Data : Yield optimization requires precise stoichiometric ratios (e.g., phenylacetylene:5-bromo-3-iodo precursor ≈ 1:1) and inert reaction conditions to minimize side reactions .
Q. How can the purity of this compound be optimized after synthesis?
- Methodology : Use silica gel flash chromatography with solvent gradients tailored to substituent polarity. For example, dichloromethane:ethyl acetate (90:10) effectively separates nitro- or methoxy-substituted derivatives .
- Critical Note : Low yields (e.g., 36–37% in some cases) may result from competing side reactions, necessitating iterative solvent system adjustments and monitoring via TLC .
Q. What spectroscopic techniques are most reliable for structural confirmation?
- Methodology : and NMR (DMSO-d) are standard for verifying substitution patterns. Key signals include aromatic protons (δ 7.35–8.93 ppm) and NH resonances (δ 12.40–13.45 ppm). Mass spectrometry (HRMS) and X-ray crystallography (for crystalline derivatives) provide additional validation .
Advanced Research Questions
Q. How do substituents at the 3- and 5-positions influence biological activity in kinase inhibition?
- Methodology : Systematic SAR studies reveal that electron-withdrawing groups (e.g., nitro, trifluoromethyl) at the 5-position enhance binding to kinases like BTK or JAK3. For example, 5-(4-trifluoromethylphenyl) derivatives exhibit IC <10 nM in enzyme assays .
- Data Contradictions : While 3-ethynylphenyl groups improve solubility, they may reduce potency due to steric hindrance. Compare activity via in vitro kinase profiling and molecular docking .
Q. What strategies resolve regioselectivity challenges during derivatization?
- Methodology : Protect the NH group with tosyl or methyl groups to direct electrophilic substitutions. For example, 1-tosyl protection enables regioselective formylation at the 3-position via Vilsmeier-Haack reactions .
- Case Study : Tosyl-protected 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde undergoes Suzuki coupling with 3,4-dimethoxyphenylboronic acid, achieving 58% yield .
Q. How can contradictory data on reaction yields and purity be reconciled?
- Methodology : Low yields (e.g., 36% in Sonogashira coupling) may arise from incomplete purification or competing side reactions. Validate via LC-MS to detect intermediates. Reproduce reactions under strictly anhydrous conditions and optimize catalyst loading (e.g., Pd(PPh) at 2 mol%) .
Q. What computational tools predict binding modes of 5-bromo-3-phenyl derivatives to therapeutic targets?
- Methodology : Molecular docking (AutoDock Vina) and MD simulations assess interactions with kinases (e.g., JAK3, CLK1). Focus on π-π stacking with Phe residues and hydrogen bonding to catalytic lysines. Validate with in vitro assays .
Q. How can late-stage functionalization improve drug-likeness?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
